

Application Notes and Protocols for Testing Rezivertinib Sensitivity in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, including the T790M resistance mutation.[1] This document provides detailed protocols for assessing the sensitivity of cancer cell lines to **Rezivertinib**, enabling researchers to evaluate its efficacy and elucidate its mechanism of action in a preclinical setting. The following protocols cover essential assays for determining cell viability, apoptosis induction, and the modulation of key signaling pathways.

Mechanism of Action

Rezivertinib selectively and irreversibly inhibits the kinase activity of mutant EGFR.[1] This blockade of EGFR signaling disrupts downstream pathways crucial for cell survival and proliferation, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. By inhibiting these pathways, **Rezivertinib** induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1]

Data Presentation



The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of **Rezivertinib** in various NSCLC cell lines, providing a comparative measure of its potency across different EGFR mutation statuses.

Cell Line	EGFR Mutation Status	Rezivertinib IC50/GI50 (nM)	Reference
PC-9	Exon 19 Deletion	13.3 (GI50)	[1]
HCC827	L858R	6.8 (GI50)	[1]
NCI-H1975	L858R, T790M	22 (GI50)	[1]
A431	Wild-Type	>1000 (GI50)	[1]

Experimental Protocols Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of **Rezivertinib**. The MTT and CellTiter-Glo® assays are two common methods.

a) MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][3][4]

- NSCLC cell lines
- · Complete growth medium
- Rezivertinib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of Rezivertinib in complete growth medium.
- Remove the medium from the wells and add 100 μL of the Rezivertinib dilutions. Include a
 vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
- b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions (Promega).[5][6][7][8][9]

- NSCLC cell lines
- · Complete growth medium
- Rezivertinib
- CellTiter-Glo® Reagent
- Opaque-walled 96-well plates



Luminometer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 μL
 of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of **Rezivertinib** in complete growth medium.
- Add 100 μL of the **Rezivertinib** dilutions to the wells. Include a vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry.[10][11][12][13]

- NSCLC cell lines
- · Complete growth medium
- Rezivertinib



- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with Rezivertinib at various concentrations for 48 hours.
- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[6][7][12][14][15]

- NSCLC cell lines
- Rezivertinib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



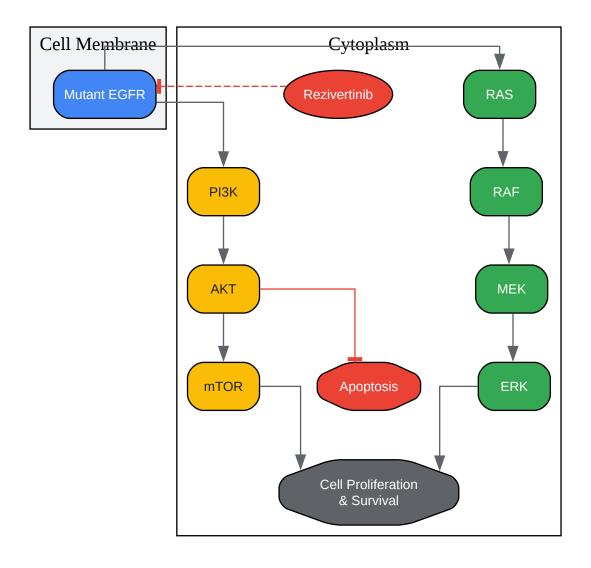
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Protein electrophoresis and transfer equipment

Procedure:

- Seed cells and treat with Rezivertinib for the desired time (e.g., 2, 6, 24 hours).
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to total protein and loading controls.

Mandatory Visualization

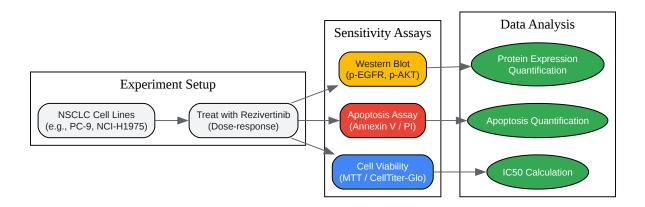




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Caption: **Rezivertinib** inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/MAPK pathways.





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Caption: Workflow for assessing **Rezivertinib** sensitivity in NSCLC cell lines.

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